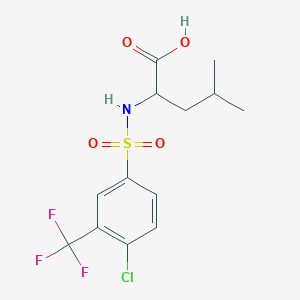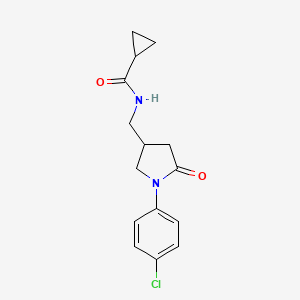![molecular formula C23H23N3O4S B2490710 N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899961-79-6](/img/structure/B2490710.png)
N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is related to a class of chemicals that involve complex organic structures, often with significant biological or pharmacological activities. These compounds are synthesized through multi-step chemical reactions, aiming to introduce specific functional groups that impart desired chemical properties.
Synthesis Analysis
Synthesis of similar complex organic compounds involves stepwise reactions that build up the desired molecular structure from simpler precursors. For example, the synthesis of pyrimidine derivatives through alternative routes, including condensation reactions, highlights the synthetic approach towards complex heterocyclic compounds (Okui et al., 1972).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal information about conformational preferences and intramolecular interactions, such as hydrogen bonding, that stabilize the molecular structure (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of similar compounds can be inferred from studies on their chemical reactions. For example, the versatility of benzyl N-acetylcarbamate potassium salts in reacting with alkyl halides and sulfonates to afford substituted products provides insights into the nucleophilic substitution reactions that could be applicable to the synthesis and modification of the compound (Sakai et al., 2022).
Physical Properties Analysis
The analysis of physical properties, such as solubility, melting point, and crystal structure, is essential for understanding the behavior of chemical compounds. While specific data on the compound of interest is not available, analogous compounds' crystallography studies offer a basis for predicting physical characteristics (Subasri et al., 2017).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability, are critical for the application and handling of organic compounds. Studies on related compounds, such as the synthesis and reactivity of pyrimidine derivatives, provide valuable insights into the chemical behavior that might be expected for the compound (Gangjee et al., 2002).
Scientific Research Applications
Synthetic Methods and Chemical Reactions
Versatile Reagents for N-Alkylacetamide and Carbamates:
- The acetamide moiety, related to the core structure of the compound , plays a crucial role in the synthesis of many pharmaceutical products. Sakai et al. (2022) developed new reagents for simplified synthesis of N-alkylacetamides and carbamates, showcasing the significance of related compounds in synthetic chemistry (Sakai et al., 2022).
Biological Activities and Pharmacological Potential
Antimicrobial and Analgesic Agents:
- Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic properties. These findings suggest the potential of related compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
N-Heterocyclic Carbene-Silver Complexes with Antibacterial Properties:
- Patil et al. (2010) investigated N-heterocyclic carbene-silver complexes for their cytotoxicity and antibacterial activities. These studies highlight the compound's relevance in antimicrobial research and potential therapeutic applications (Patil et al., 2010).
Therapeutic Applications
Anticancer Activities:
- Compounds with structural similarities to the specified acetamide have been evaluated for their anticancer activities. Gangjee et al. (1995) explored the impact of bridge region variation on classical 2,4-diaminofuro[2,3-d]pyrimidines, showing significant inhibitory effects on dihydrofolate reductase and thymidylate synthase, key enzymes in cancer cell proliferation (Gangjee et al., 1995).
Antinociceptive Activities:
- Mai et al. (1995) synthesized pyrrolobenzodiazepines with significant antinociceptive activities, providing insights into the analgesic potential of related compounds (Mai et al., 1995).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-12-26-22(28)21-20(16-9-5-7-11-18(16)30-21)25-23(26)31-14-19(27)24-13-15-8-4-6-10-17(15)29-2/h4-11H,3,12-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYJBLRQNJSQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)


![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)

![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)
![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)